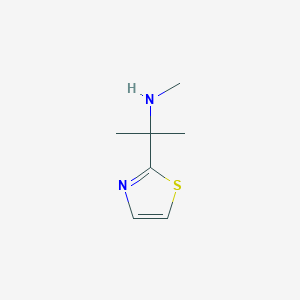

n-Methyl-2-(thiazol-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

N-methyl-2-(1,3-thiazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-7(2,8-3)6-9-4-5-10-6/h4-5,8H,1-3H3 |

InChI Key |

DNIBEBODDCMJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CS1)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Methyl 2 Thiazol 2 Yl Propan 2 Amine

Established and Novel Synthesis Pathways for n-Methyl-2-(thiazol-2-yl)propan-2-amine

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily focusing on the formation of the thiazole (B1198619) core and the subsequent or concurrent introduction of the substituted propan-2-amine moiety.

Multi-Step Synthetic Approaches and Key Intermediate Reactions

Multi-step syntheses offer a versatile and controlled route to this compound, allowing for the purification of intermediates and optimization of individual reaction steps. A common and highly adaptable method for the formation of the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. donnu.edu.uamdpi.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

A plausible multi-step pathway to the target molecule would likely begin with the synthesis of a key intermediate, 2-(thiazol-2-yl)propan-2-amine. This could be achieved through the reaction of a suitable α-haloketone with thiourea. Following the formation of the primary amine, N-methylation can be carried out in a subsequent step. Reductive amination is a widely used method for the N-alkylation of amines and could be employed here. researchgate.net

Key Intermediate Reactions:

Hantzsch Thiazole Synthesis: Formation of the 2-aminothiazole ring by reacting an α-haloketone with a thiourea.

N-Methylation: Introduction of the methyl group onto the primary amine, for which various methods like the Eschweiler-Clarke reaction or the use of methylating agents such as methyl iodide can be considered.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Thiazole Ring Formation | α-haloketone, Thiourea | 2-(thiazol-2-yl)propan-2-amine |

| 2 | N-Methylation | Formaldehyde (B43269), Formic Acid (Eschweiler-Clarke) or Methyl Iodide | This compound |

One-Pot and Convergent Synthetic Strategies for the Thiazolylpropanamine Core

One-pot syntheses and convergent strategies are increasingly favored due to their efficiency, reduced waste generation, and shorter reaction times. rsc.org A one-pot approach to this compound could involve the in-situ formation of the α-haloketone followed by the addition of N-methylthiourea. This circumvents the need to isolate the often lachrymatory and unstable α-haloketone intermediate.

Convergent synthesis would involve the preparation of two or more complex fragments of the molecule separately, which are then joined together in the final steps. For this target molecule, one fragment could be the thiazole ring, and the other could be the N-methyl-propan-2-amine side chain, which are then coupled.

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of pharmacologically active molecules is crucial, and thus, the development of stereoselective synthetic methods for chiral compounds like this compound is of high importance.

Application of Chiral Catalysis and Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts or chiral auxiliaries. Chiral catalysts, often metal complexes with chiral ligands, can direct a reaction to selectively form one enantiomer over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, sulfinamides have been used as effective chiral auxiliaries. researchgate.net

| Method | Description | Potential Application |

|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric reduction of a prochiral imine precursor to the target amine. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome. | Attachment of a chiral auxiliary to a precursor, followed by diastereoselective reaction and subsequent removal of the auxiliary. |

Enantiomeric Resolution Techniques for Racemic Mixtures

When a racemic mixture is produced, enantiomeric resolution can be employed to separate the two enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Once separated, the resolving agent is removed to yield the pure enantiomers.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. derpharmachemica.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or ionic liquids. derpharmachemica.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Recyclable catalysts are particularly desirable. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature.

One-Pot Reactions: Combining multiple reaction steps into a single pot to reduce solvent usage and waste generation. rsc.org

For instance, a greener synthesis of the thiazole core could involve a catalyst-free reaction in water. derpharmachemica.com Furthermore, the use of microwave irradiation for N-alkylation in aqueous media presents a greener alternative to traditional methods.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Greener Solvents | Performing reactions in water or ethanol instead of chlorinated solvents. derpharmachemica.com |

| Catalysis | Employing a reusable solid acid catalyst for the thiazole ring formation. |

| Energy Efficiency | Utilizing microwave-assisted synthesis for N-methylation to reduce reaction times and energy consumption. |

| One-Pot Synthesis | Combining the formation of the α-haloketone and the Hantzsch reaction in a single step. rsc.org |

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and toxic organic solvents, posing environmental and safety risks. Modern methodologies aim to replace these with more benign alternatives like water or to eliminate solvents entirely.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The Hantzsch synthesis of 2-aminothiazoles has been successfully adapted to aqueous conditions. For instance, catalyst-free procedures for synthesizing 2-aminothiazoles in water at ambient temperature have been reported, offering high yields and simple workup procedures. tandfonline.com The use of aqueous extracts from waste materials, such as neem leaves, has also been explored as a sustainable medium and catalyst source for this reaction, achieving high yields at room temperature within a short timeframe. tandfonline.com Furthermore, ultrasound-assisted synthesis of thiazole derivatives in water, catalyzed by enzymes like lipase, represents a significant advancement, combining the benefits of a green solvent with energy-efficient activation. nih.gov

Solvent-Free Reactions: Eliminating the solvent altogether is a primary goal of green chemistry. Solvent-free Hantzsch condensations can be achieved by heating the reactants, such as a 2-bromoacetophenone (B140003) derivative and thiourea, to the melting point of one of the components. organic-chemistry.org These reactions are often instantaneous, proceeding to completion in seconds with moderate to excellent yields. organic-chemistry.orgresearchgate.net Microwave irradiation is another powerful tool for promoting solvent-free reactions, drastically reducing reaction times and often improving yields compared to conventional heating. rsc.org This approach is highly efficient for the synthesis of 2-aminothiazoles on solid supports like basic alumina, which can simplify product purification. rsc.org

| Method | Reaction Medium | Catalyst | Conditions | Key Advantages |

| Hantzsch Condensation | Water | None / Neem Leaf Extract | Room Temperature | Eco-friendly, simple workup, high yields. tandfonline.com |

| Ultrasound-Assisted Synthesis | Water | Lipase | Mild | Green solvent, energy efficient, high yields. nih.gov |

| Thermal Synthesis | Solvent-Free | None | Reactant Melting Point | Rapid reaction, no solvent waste. organic-chemistry.org |

| Microwave-Assisted Synthesis | Solvent-Free | Basic Alumina | Microwave Irradiation | Drastically reduced reaction time, high efficiency. rsc.org |

Development of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of the thiazole core of this compound, research has focused on developing reusable and environmentally benign catalysts.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. Silica-supported tungstosilisic acid has been employed as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. mdpi.comresearchgate.net Similarly, novel multifunctional and magnetic nanocatalysts have been designed, which can be easily recovered using an external magnet, offering high efficiency and recyclability for the synthesis of 2-aminothiazoles. rsc.org

Biocatalysts: Enzymes offer high selectivity and operate under mild aqueous conditions. Lipase has been demonstrated as an effective biocatalyst for the synthesis of thiazole derivatives, particularly when combined with ultrasound assistance in water, providing a completely green synthetic route. nih.gov

Metal-Free Catalysis: The N-methylation step to produce the final target compound from the 2-aminothiazole intermediate can be achieved using sustainable methods. While many protocols rely on transition metals, metal-free systems are gaining traction. N-heterocyclic carbenes (NHCs), for example, can catalyze the N-methylation of amines using carbon dioxide as a sustainable C1 source and a hydrosilane as a reductant. nih.govspringernature.com This approach avoids toxic methylating agents like methyl iodide and operates under more environmentally friendly conditions. rsc.org

| Catalyst Type | Example | Application | Key Features |

| Heterogeneous | Silica-supported tungstosilisic acid | Hantzsch Thiazole Synthesis | Reusable, efficient under ultrasound. mdpi.comresearchgate.net |

| Magnetic Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | Hantzsch Thiazole Synthesis | Magnetically recoverable, multifunctional. rsc.org |

| Biocatalyst | Lipase | Hantzsch Thiazole Synthesis | Operates in water, mild conditions, high selectivity. nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | N-methylation of amines | Metal-free, uses CO2 as C1 source. nih.govspringernature.com |

| Photocatalyst | Silver-loaded Titanium Dioxide (Ag/TiO2) | N-methylation of amines | Operates at room temperature under UV light. researchgate.net |

Mechanistic Studies of Key Bond-Forming Reactions in the Synthesis of this compound

The synthesis of this compound involves two critical transformations: the formation of the thiazole ring and the subsequent N-methylation. The most common method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov

The subsequent N-methylation of the primary amine precursor, 2-(thiazol-2-yl)propan-2-amine, to yield the final product often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using methanol (B129727) as the methylating agent with a transition-metal catalyst (e.g., Ru or Ir complexes). acs.orgnih.govacs.org This process involves three main stages:

Oxidation: The catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.

Condensation: The primary amine reacts with the generated formaldehyde to form an intermediate methanimine.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the N-methylated amine and regenerating the catalyst. The only byproduct of this atom-economical process is water. acs.orgnih.gov

Optimization of Reaction Conditions and Scalability for Research Applications

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the process is efficient and scalable for research purposes. Key parameters for the synthesis of substituted aminothiazoles include the choice of catalyst, solvent, temperature, and reaction time.

For the Hantzsch synthesis step, studies have systematically evaluated different solvents, temperatures, and catalyst loadings to find the ideal conditions. mdpi.com For example, in the synthesis of certain thiazole derivatives, a screen of solvents including water, ethanol, and butanol revealed that the reaction proceeded smoothly at the reflux temperature of the respective solvent, but not at ambient temperature. mdpi.com The amount of catalyst is also a critical factor; increasing the catalyst loading can improve the product yield up to an optimal point, beyond which no further improvement is observed. rsc.org

The table below illustrates a typical optimization process for a Hantzsch-type reaction, demonstrating how systematic variation of parameters can lead to improved outcomes. rsc.org

| Entry | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | EtOH | 80 | 5 | — |

| 2 | 5 | EtOH | 80 | 3 | 75 |

| 3 | 10 | EtOH | 80 | 2.5 | 95 |

| 4 | 15 | EtOH | 80 | 2.5 | 95 |

| 5 | 10 | MeOH | 65 | 4 | 88 |

| 6 | 10 | H2O | 100 | 5 | 70 |

| 7 | 10 | Toluene | 110 | 5 | 65 |

Data adapted from a representative optimization study for 2-aminothiazole synthesis. rsc.org

Scalability for research applications requires that the optimized laboratory-scale procedure can be reliably performed on a larger scale to produce sufficient quantities of the compound for further studies. researchgate.net Solvent-free and one-pot procedures are particularly advantageous for scalability as they simplify the process, reduce the volume of reagents, and minimize purification steps. organic-chemistry.orgresearchgate.net For instance, a solvent-free Hantzsch synthesis that proceeds rapidly upon heating has been shown to be scalable to the gram level, demonstrating its practicality. organic-chemistry.org The choice of a robust, recyclable catalyst is also vital for ensuring that the process remains cost-effective and environmentally friendly as the scale increases. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies of N Methyl 2 Thiazol 2 Yl Propan 2 Amine Analogues

Rational Design Principles for Libraries of n-Methyl-2-(thiazol-2-yl)propan-2-amine Derivatives

The rational design of libraries of this compound derivatives is guided by established principles of medicinal chemistry, including bioisosteric replacement, analysis of substituent effects, and conformational restriction. These strategies aim to systematically probe the chemical space around the core scaffold to identify modifications that lead to improved biological activity.

The thiazole (B1198619) ring is a common motif in bioactive compounds and serves as a versatile scaffold for modification. mdpi.com Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole, isoxazole, pyrazole, or thiophene, can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govresearchgate.netcambridgemedchemconsulting.com For instance, replacing the thiazole with a 1,2,4-oxadiazole (B8745197) could offer derivatives with altered metabolic stability while potentially retaining biological function. researchgate.net

Substituent effects on the thiazole ring are also a key area of investigation. The introduction of various functional groups at the C4 and C5 positions of the thiazole ring can modulate the molecule's lipophilicity, electronic distribution, and hydrogen bonding capacity. For example, the addition of small alkyl groups, halogens, or electron-withdrawing/donating groups can fine-tune the compound's activity. nih.gov The SAR can be systematically explored by creating a library of analogues with diverse substituents on the thiazole ring, as illustrated in the hypothetical data in Table 1.

Table 1: Hypothetical Substituent Effects on the Thiazole Ring of this compound Analogues

| Compound | R1 (C4-Position) | R2 (C5-Position) | Hypothetical In Vitro Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | H | 150 |

| 1b | CH3 | H | 120 |

| 1c | H | Cl | 85 |

| 1d | H | Br | 75 |

| 1e | Phenyl | H | 200 |

| 1f | H | NO2 | 350 |

The N-methyl and propan-2-amine moieties are also critical for the pharmacological activity of the parent compound. Modifications at these positions can influence the compound's basicity, steric bulk, and potential for hydrogen bonding. For example, homologation of the N-methyl group to N-ethyl or N-propyl can probe the size of the binding pocket. Alternatively, replacement of the methyl group with a cyclopropylmethyl or other small cyclic systems can introduce conformational constraints.

The propan-2-amine portion of the molecule can also be modified. Altering the substitution on the amine, for instance, by replacing the methyl group with larger alkyl or aryl groups, can have a significant impact on activity. derpharmachemica.com Furthermore, the isopropyl group can be replaced with other small alkyl chains or cyclic structures to explore the steric requirements of the target. A hypothetical exploration of these modifications is presented in Table 2.

Table 2: Hypothetical Modifications at the N-Methyl and Propan-2-amine Moieties

| Compound | N-Substituent | Amine Moiety | Hypothetical In Vitro Activity (IC50, nM) |

|---|---|---|---|

| 2a | Methyl | Propan-2-amine | 150 |

| 2b | Ethyl | Propan-2-amine | 180 |

| 2c | H | Propan-2-amine | 250 |

| 2d | Methyl | Ethan-1-amine | 300 |

| 2e | Methyl | Cyclopropylamine | 130 |

Introducing conformational rigidity into a flexible molecule like this compound can lead to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding to a receptor. This can be achieved by incorporating cyclic structures or introducing double or triple bonds. For example, the propan-2-amine side chain could be incorporated into a cyclic system such as an azetidine, pyrrolidine, or piperidine (B6355638) ring. This would restrict the number of available conformations and could lock the molecule into a more bioactive conformation. Another strategy could be the fusion of a second ring to the thiazole core, creating a bicyclic system.

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel this compound analogues can be achieved through various established synthetic routes for 2-aminothiazoles. derpharmachemica.comnanobioletters.com A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. google.com

For the synthesis of the parent compound, 1-bromo-1-(thiazol-2-yl)propan-2-one could be reacted with methylamine. To introduce substituents on the thiazole ring, the corresponding substituted α-haloketones would be used. Modifications at the N-methyl and propan-2-amine moieties would involve using different amines in the condensation step or starting with different α-haloketones.

The characterization of newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques would be employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule. derpharmachemica.comnanobioletters.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. derpharmachemica.comnanobioletters.com

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Elemental Analysis: To determine the elemental composition of the synthesized compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds (Focused on In Vitro or Theoretical Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can be highly valuable for predicting the activity of unsynthesized analogues and for guiding the design of more potent compounds.

For the this compound scaffold, both 2D and 3D QSAR models could be developed.

2D QSAR: In a 2D QSAR study, the biological activity is correlated with various calculated molecular descriptors that encode the two-dimensional structure of the molecules. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices). A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a predictive model.

3D QSAR: 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of the molecules. These methods require the alignment of the set of molecules, and then steric and electrostatic fields around the molecules are calculated. The variations in these fields are then correlated with the biological activity. A 3D QSAR model can provide a visual representation of the regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more active analogues. The development of such models has been successfully applied to other thiazole-containing scaffolds.

Statistical Validation and Predictive Power Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. The reliability and predictive power of these models are contingent upon rigorous statistical validation. Several statistical metrics are employed to assess the robustness, stability, and predictive capacity of QSAR models for thiazole derivatives and related compounds.

Internal validation techniques are first applied to the training set of molecules used to build the model. One of the most common internal validation metrics is the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). High R² values, often above 0.8, are desirable. However, a high R² can sometimes indicate overfitting of the model to the training data.

To address this, cross-validation is performed. The most common method is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. For instance, a QSAR study on 2-aminothiazole (B372263) derivatives as 11β-HSD1 inhibitors reported a high internal validity with a Q² of 0.9944. nih.gov Another study on thiazole derivatives as PIN1 inhibitors developed a Multiple Linear Regression (MLR) model with an R² of 0.76 and a cross-validation coefficient (R²cv) of 0.63. imist.ma

External validation is a more stringent test of a QSAR model's predictive power. This involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often assessed by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds. A high R²pred value, typically greater than 0.6, suggests a model with strong predictive power. For example, the aforementioned study on thiazole derivatives as PIN1 inhibitors reported an external predictive power (R²test) of 0.78 for their MLR model and 0.98 for an Artificial Neural Network (ANN) model. imist.ma

The Williams plot is another tool used to assess the applicability domain of a QSAR model. This plot helps to identify outliers and influential compounds in the dataset. It is crucial to ensure that the compounds for which predictions are being made fall within the applicability domain of the model for the predictions to be considered reliable.

Below is an illustrative data table summarizing key statistical parameters used in the validation of QSAR models for thiazole derivatives, based on values reported in the literature for similar compound classes.

| QSAR Model Validation Parameter | Symbol | Acceptable Value | Interpretation |

| Coefficient of Determination | R² | > 0.8 | Measures the goodness of fit of the model to the training data. |

| Cross-Validation Coefficient | q² or Q² | > 0.5 | Assesses the predictive ability of the model through internal cross-validation. |

| Predictive R² (External Validation) | R²pred or R²test | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | As low as possible | Indicates the deviation between predicted and actual values. |

It is important to note that the performance of QSAR models can deteriorate over time as new chemical entities with different structural features are synthesized. nih.gov Therefore, it is essential to periodically retrain and revalidate QSAR models with new experimental data to maintain their predictive accuracy. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches Utilizing this compound

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For a compound like this compound, which has structural similarities to known monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, pharmacophore modeling can be instrumental in designing new analogues with enhanced potency and selectivity. nih.govacs.org

A pharmacophore model for thiazolylpropanamine analogues would typically be generated by aligning a set of active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive ionizable groups. The thiazole ring itself can act as a hydrogen bond acceptor and participate in aromatic interactions. The propan-2-amine moiety provides a key basic nitrogen atom that is often crucial for interaction with the target protein, such as the monoamine transporters or MAO enzymes. nih.gov

For instance, in the context of MAO inhibition, the pharmacophore for thiazole-containing inhibitors often includes an amino or imino group that is critical for forming complexes at the active site of the enzyme. nih.govacs.org A study on thiazolylhydrazone derivatives as MAO inhibitors highlighted the importance of the thiazole scaffold in this interaction. drugbank.com Similarly, a 3-D pharmacophore model derived from mazindol, a monoamine reuptake inhibitor, was successfully used to identify novel thiazole derivatives as potent dopamine (B1211576) transporter inhibitors. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify new molecules that fit the model and are therefore likely to be active. It can also guide the structural modification of existing compounds, like this compound, to better match the pharmacophoric features and improve biological activity. For example, modifications to the substituents on the thiazole ring or the amine group could be explored to optimize interactions with the target.

The following table illustrates a hypothetical pharmacophore model for a class of thiazolylpropanamine analogues targeting a monoamine transporter, based on common features found in such inhibitors.

| Pharmacophoric Feature | Description | Potential Contribution from this compound |

| Aromatic Ring (AR) | Aromatic center for π-π stacking or hydrophobic interactions. | Thiazole ring |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | Nitrogen atom in the thiazole ring |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The secondary amine group in the propan-2-amine moiety |

| Hydrophobic (HY) | A non-polar region of the molecule. | The methyl and propan-2-yl groups |

Chemoinformatic Analysis of Structural Diversity and Similarity within Thiazolylpropanamine Analogues

Chemoinformatics provides a suite of computational tools to analyze and compare collections of chemical compounds, which is essential for understanding the structural diversity and similarity within a series of analogues like those of this compound. These analyses are crucial for library design, hit-to-lead optimization, and understanding structure-activity relationships on a broader scale.

Structural diversity analysis aims to quantify the variety of chemical structures within a compound library. This is often achieved by calculating a range of molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological descriptors. The distribution of these properties across the library can then be visualized to assess the diversity of the chemical space covered by the analogues. A diverse library is more likely to contain compounds with a wide range of biological activities and physicochemical properties.

Similarity searching is another fundamental chemoinformatic technique. It involves comparing a query molecule, such as this compound, to a database of other compounds to identify structurally similar molecules. The similarity is typically quantified using molecular fingerprints, which are binary strings that encode the presence or absence of various structural features. Common similarity metrics include the Tanimoto coefficient.

Visualizing the chemical space occupied by a set of analogues can provide intuitive insights into their structural relationships. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and plot the compounds in two or three dimensions. In such a plot, compounds that are structurally similar will cluster together, while dissimilar compounds will be further apart. This can help in identifying clusters of structurally related compounds and understanding how structural variations relate to changes in activity.

The table below provides an example of how different molecular descriptors can be used to characterize the structural diversity of a hypothetical set of thiazolylpropanamine analogues.

| Analogue | Molecular Weight ( g/mol ) | logP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Analogue 1 | 170.27 | 1.8 | 1 | 2 |

| Analogue 2 | 204.32 | 2.5 | 1 | 2 |

| Analogue 3 | 184.29 | 2.1 | 2 | 2 |

| Analogue 4 | 218.35 | 2.8 | 1 | 3 |

By analyzing these and other descriptors across a library of thiazolylpropanamine analogues, researchers can gain a comprehensive understanding of the structural landscape and make more informed decisions in the drug discovery process.

Molecular Pharmacology and in Vitro Mechanistic Elucidation of N Methyl 2 Thiazol 2 Yl Propan 2 Amine

In Vitro Receptor Binding Profiles and Ligand Affinity Determination

There is no available data from in vitro receptor binding assays for n-Methyl-2-(thiazol-2-yl)propan-2-amine. Research on structurally related thiazole (B1198619) derivatives has shown engagement with various receptors, but this information cannot be extrapolated to the specific compound .

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., Monoamine Receptors)

No studies have been published detailing the binding affinity or functional activity of this compound at any GPCRs, including monoamine receptors such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors.

Ligand-Gated Ion Channel Modulation (In Vitro)

There is no information regarding the modulatory effects of this compound on ligand-gated ion channels. Studies on other thiazole-containing molecules have indicated potential interactions with channels like the Zinc-Activated Channel (ZAC), but no such data exists for this specific compound.

Enzyme and Nuclear Receptor Target Screening (In Vitro)

No in vitro screening data is available to determine if this compound interacts with any enzymes or nuclear receptors.

Cellular Uptake and Subcellular Localization Studies of this compound (In Vitro Systems)

There are no published studies investigating the cellular uptake mechanisms or the subcellular localization of this compound in any in vitro cell systems.

Modulation of Intracellular Signaling Pathways (In Vitro Cell-Based Assays)

Due to the lack of primary receptor or enzyme interaction data, there have been no subsequent investigations into the effects of this compound on intracellular signaling pathways.

Second Messenger System Activity (e.g., cAMP, Calcium Flux)

There is no data available from in vitro cell-based assays measuring changes in second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium flux, in response to this compound.

Protein Kinase and Phosphatase Activity Modulation

No published studies were identified that investigated the effects of this compound on the activity of protein kinases or phosphatases.

Interaction with Neurotransmitter Transporters (DAT, NET, SERT) in Synaptosomes or Cellular Models (In Vitro)

There is no available data from in vitro studies detailing the interaction of this compound with the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin transporter (SERT).

Inhibition of Neurotransmitter Reuptake Mechanisms

No research could be found that measured the inhibitory activity (e.g., IC₅₀ values) of this compound on the reuptake of dopamine, norepinephrine, or serotonin in synaptosomal preparations or cellular models.

Substrate Properties and Efflux Induction

There are no studies available that characterize whether this compound acts as a substrate for DAT, NET, or SERT, or if it is capable of inducing neurotransmitter efflux.

In Vitro Enzyme Kinetics and Inhibition Studies

No data exists in the public domain regarding the in vitro effects of this compound on the kinetics or inhibition of monoamine oxidase (MAO) or cytochrome P450 (CYP450) enzymes for mechanistic insights.

Computational Chemistry and Advanced in Silico Modeling of N Methyl 2 Thiazol 2 Yl Propan 2 Amine

Quantum Chemical Characterization of n-Methyl-2-(thiazol-2-yl)propan-2-amine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related parameters.

Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects of this include the distribution of electrons and the energies of the molecular orbitals.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. For similar thiazole (B1198619) derivatives, DFT calculations with basis sets like B3LYP/6-31G(d,p) have been used to determine these properties researchgate.net.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, typically rich in electrons (like near nitrogen or sulfur atoms), which are prone to electrophilic attack. Blue regions signify positive potential, which are electron-poor and susceptible to nucleophilic attack. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding researchgate.netresearchgate.net.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

| ESP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds scribd.com.

Potential Energy Surface: By systematically rotating the rotatable bonds of this compound and calculating the energy for each conformation, a potential energy surface can be generated.

Energy Landscapes: This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. This information is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Studies on related N-(Thiazol-2-yl) benzamide structures have shown that interactions between the thiazole ring and adjacent functional groups play a significant role in determining conformational preference researchgate.net.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C NMR spectra. Comparing these predicted spectra with experimental results helps confirm the molecule's structure. DFT methods are commonly employed for these predictions researchgate.net.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to observed absorption bands.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption wavelengths in the UV-Vis spectrum.

Molecular Docking Simulations of this compound with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex semanticscholar.org. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Binding Pose Prediction and Ligand-Protein Interaction Analysis

The primary goal of docking is to identify the most likely binding pose of the ligand within the receptor's active site.

Binding Pose: The simulation generates numerous possible orientations and conformations of the ligand in the binding pocket. The most favorable poses are then ranked based on a scoring function. For thiazole derivatives, docking studies have identified key binding patterns in various enzymes, such as DNA gyrase and tubulin als-journal.comnih.gov.

Ligand-Protein Interactions: Once a plausible binding pose is identified, the specific interactions between the ligand and the protein's amino acid residues are analyzed. These interactions, which stabilize the complex, can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions nih.gov. For example, the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors, while the methyl and propyl groups can form hydrophobic interactions.

Evaluation of Docking Scoring Functions

A scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein for a given pose wikipedia.org. The accuracy of a docking simulation is highly dependent on the scoring function used.

Types of Scoring Functions: There are three main classes of scoring functions:

Force-Field-Based: These functions use classical mechanics principles, calculating the sum of steric (van der Waals) and electrostatic interactions nih.gov.

Empirical: These functions are derived from experimental binding data and use regression analysis to create a formula that considers various energy terms like hydrogen bonds, ionic interactions, and hydrophobic effects.

Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes from structural databases (like the PDB). They derive potentials from the observed frequencies of specific atom-pair interactions nih.govsemanticscholar.org.

Performance Evaluation: The reliability of a scoring function is evaluated by its ability to accurately reproduce experimentally determined binding poses and to correctly rank known active compounds higher than inactive ones (screening utility) nih.gov. No single scoring function is perfect for all systems, and often, using a consensus of multiple scoring functions can improve the predictive accuracy of docking simulations.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when it is bound to its biological target, typically a protein receptor. These simulations can reveal the stability of the ligand-receptor complex, the key interactions that maintain this binding, and the conformational changes that may occur in the protein upon ligand binding.

Stability and Dynamics of Ligand-Receptor Interactions

The stability of the interaction between a ligand and its receptor is crucial for its therapeutic efficacy. MD simulations can predict this stability by analyzing the trajectory of the complex over time. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored. A stable RMSD for the ligand-receptor complex suggests that the ligand remains securely bound in the active site.

For thiazole derivatives, studies have shown that the thiazole ring can participate in various interactions, including hydrogen bonds, and hydrophobic interactions with the amino acid residues of the target protein. For instance, in simulations of similar thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring are often involved in key hydrogen bonding or electrostatic interactions. The stability of these interactions is assessed by monitoring the distance between the interacting atoms throughout the simulation.

To illustrate the type of data generated from such simulations, the following table provides a hypothetical summary of the interaction stability for this compound with a generic kinase target, based on findings for analogous compounds.

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| ASP 145 | Hydrogen Bond | 2.8 | 95.2 |

| LYS 33 | Hydrophobic | 3.5 | 88.7 |

| GLU 81 | Hydrogen Bond | 3.0 | 75.4 |

| LEU 132 | Hydrophobic | 3.8 | 65.1 |

This data is illustrative and based on typical findings for thiazole derivatives.

Analysis of Conformational Changes in Biological Targets

Analysis of the protein's RMSF on a per-residue basis can highlight regions of the protein that become more or less flexible upon ligand binding. For example, a decrease in the RMSF of the amino acids in the binding pocket would indicate that the ligand has a stabilizing effect. Conversely, an increase in flexibility in a distant region of the protein might suggest an allosteric effect. Such conformational changes are critical for the biological function of the protein and the therapeutic effect of the drug.

Free Energy Perturbation and Binding Energy Calculations

While molecular docking can predict the binding pose of a ligand, it is often less accurate in predicting the binding affinity. Free energy perturbation (FEP) and other methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are more rigorous computational techniques used to calculate the binding free energy of a ligand to its target.

These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental data such as the half-maximal inhibitory concentration (IC50). For a series of this compound analogs, FEP can be used to predict which modifications to the chemical structure will lead to improved binding affinity, thereby guiding lead optimization efforts. The binding free energy is typically decomposed into various components, such as electrostatic, van der Waals, and solvation energies, to understand the driving forces behind the binding.

The following table presents a hypothetical breakdown of binding energy calculations for this compound, based on common outputs from MM/GBSA calculations for similar molecules.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -5.7 |

| Total Binding Free Energy | -38.7 |

This data is illustrative and based on typical findings for thiazole derivatives.

Virtual Screening and Lead Optimization Strategies Based on this compound Scaffolds

The chemical structure of this compound, with its thiazole core, represents a valuable scaffold for the discovery of new drug candidates. Virtual screening is a computational technique that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Structure-based virtual screening uses the three-dimensional structure of the target protein to dock vast numbers of compounds and score their potential binding affinity. Ligand-based virtual screening, on the other hand, uses the known structure of an active compound like this compound to find other molecules with similar properties.

Once initial "hits" are identified from virtual screening, the process of lead optimization begins. This involves making iterative chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a pivotal role in this stage. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new analogs based on their physicochemical properties. researchgate.net These models, combined with the insights from molecular dynamics and free energy calculations, can significantly accelerate the design of more effective drug candidates based on the this compound scaffold.

Advanced Analytical Methodologies for Research Grade Characterization of N Methyl 2 Thiazol 2 Yl Propan 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of n-Methyl-2-(thiazol-2-yl)propan-2-amine, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. mdpi.com

The calculated exact mass for the protonated form of this compound (C₇H₁₂N₂S) is 157.0794 Da. An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the correct elemental composition. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the parent ion. This process involves the collision-induced dissociation (CID) of the selected precursor ion, generating a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would likely involve:

Cleavage of the C-C bond alpha to the nitrogen atom.

Loss of a methyl group from the propanamine moiety.

Fragmentation of the thiazole (B1198619) ring, a common pathway for such heterocyclic systems.

Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule.

| Parameter | Description | Typical Value/Method |

| Ionization Technique | Method used to generate ions | Electrospray Ionization (ESI) |

| Molecular Formula | Elemental composition of the compound | C₇H₁₂N₂S |

| Calculated [M+H]⁺ | Theoretically calculated mass of the protonated molecule | 157.0794 Da |

| Observed [M+H]⁺ | Experimentally measured mass | e.g., 157.0792 Da |

| Mass Error | Difference between observed and calculated mass | < 5 ppm |

| Fragmentation Mode | Method to induce fragmentation | Collision-Induced Dissociation (CID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. For this compound, the spectrum would be expected to show signals for the thiazole ring protons, the N-methyl protons, and the two equivalent methyl groups on the propane (B168953) backbone.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display distinct signals for the two carbons of the thiazole ring, the quaternary carbon, the two equivalent methyl carbons, and the N-methyl carbon. rsc.org

2D NMR: Multi-dimensional techniques are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.comipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is useful for mapping out adjacent protons, such as those on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the protons of the propanamine moiety to the carbons of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximities between protons, which can help in confirming stereochemistry and conformation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.8 | Doublet | Thiazole H-4 |

| ~7.0-7.3 | Doublet | Thiazole H-5 | |

| ~2.4 | Singlet | N-CH₃ | |

| ~1.5 | Singlet | C-(CH₃)₂ | |

| ¹³C | ~170 | Singlet | Thiazole C-2 |

| ~140 | Singlet | Thiazole C-4 | |

| ~115 | Singlet | Thiazole C-5 | |

| ~60 | Singlet | Quaternary C | |

| ~35 | Singlet | N-CH₃ | |

| ~25 | Singlet | C-(CH₃)₂ |

Note: Predicted chemical shifts are illustrative and based on analogous structures. rsc.org

The structure of this compound contains a stereocenter at the C2 position of the propane chain, meaning it exists as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a sample. researchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net

When a chiral solvating agent is added to a solution of the racemic compound, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals for the corresponding protons in the ¹H NMR spectrum. researchgate.net By integrating the signals of the resolved peaks, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. For example, the singlet corresponding to the N-methyl protons might resolve into two distinct singlets in the presence of a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is particularly valuable for confirming the absolute configuration of a single enantiomer if a suitable crystal can be obtained. The analysis of a crystalline salt, such as the hydrochloride or tartrate salt, is often pursued if the free base does not crystallize readily.

The experiment yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. It also provides information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. The crystallographic data for a related N-methyl-thiazol-amine derivative illustrates the type of information obtained. researchgate.net

| Parameter | Illustrative Data for a Related Thiazole Derivative researchgate.net |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.7729 (3) |

| b (Å) | 13.7362 (8) |

| c (Å) | 8.5391 (4) |

| β (°) | 96.576 (5) |

| Volume (ų) | 556.15 (5) |

| Z | 2 |

| R-factor | 0.038 |

Note: Data is for N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine and serves as an example of typical crystallographic parameters.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating mixtures of isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. A common approach is reverse-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. researchgate.net

Purity is assessed by monitoring the column eluent with a detector, typically a UV-Vis spectrophotometer set to a wavelength where the thiazole ring absorbs strongly. A pure sample should ideally yield a single, sharp peak. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of any impurities by their mass-to-charge ratio.

For the separation of enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

| Parameter | Typical Conditions for Purity Analysis |

| Technique | Reverse-Phase HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis is crucial for assessing purity and identifying any volatile impurities or degradation products that may be present.

The methodology involves introducing the analyte into a gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a heated capillary column. The column's stationary phase separates components based on their boiling points and affinity for the phase. As each component elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, most commonly by electron impact (EI), causing them to fragment into characteristic patterns of charged ions. The mass-to-charge ratio (m/z) of these fragments is analyzed to produce a mass spectrum, which serves as a molecular fingerprint for identification.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be of low abundance depending on its stability. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond alpha to the amine (α-cleavage), leading to the formation of a stable iminium ion, and fragmentation of the thiazole ring. The mass spectra of thiazoles are known to produce abundant molecular ions and exhibit specific fragmentation patterns that aid in structure elucidation. rsc.org

| Parameter | Typical Value/Condition | Purpose |

| GC Column | HP-5MS (or equivalent) | Non-polar column for separation of a wide range of compounds. |

| Carrier Gas | Helium (1 mL/min) | Inert gas to carry the sample through the column. |

| Injector Temp. | 250-280°C | Ensures complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp to 280°C | Temperature gradient to separate compounds with different boiling points. |

| MS Ionization | Electron Impact (EI, 70 eV) | Standard ionization method that produces repeatable fragmentation patterns. |

| Mass Scan Range | 30-550 amu | Covers the expected mass range of the parent compound and its fragments. |

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 156 | [M]+• (Molecular Ion) | Intact molecule radical cation |

| 141 | [M - CH₃]+ | Loss of a methyl group from the isopropyl moiety |

| 113 | [C₄H₅N₂S]+ | Cleavage of the propan-amine side chain |

| 85 | [C₃H₃NS]+ | Fragmentation of the thiazole ring |

| 58 | [C₃H₈N]+ | α-cleavage, formation of the N-methylpropan-2-iminium ion |

Chiral Chromatography for Enantiomer Separation and Quantification

This compound possesses a chiral center at the second carbon of the propane group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for this purpose. nih.gov

This method relies on a chiral stationary phase (CSP) that can interact differently with each enantiomer. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. nih.gov For the separation of amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs are commonly employed.

The quantification of each enantiomer is achieved by integrating the area of their respective peaks in the chromatogram. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated. The choice of mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) is optimized to achieve the best resolution between the enantiomeric peaks.

| Chiral Stationary Phase (CSP) Type | Common Examples | Mechanism of Interaction |

| Polysaccharide-based | Cellulose or amylose carbamate/benzoate derivatives | Dipole-dipole interactions, hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Complex mechanism involving ionic, hydrophobic, and hydrogen bonding interactions at specific binding sites on the protein. |

| Pirkle-type (brush-type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the support. |

Spectroscopic Techniques (IR, UV-Vis, Raman) for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features. For instance, the N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the various bonds within the thiazole ring all absorb at specific frequencies. The spectrum for the related compound 2-amino-5-methylthiazole (B129938) shows characteristic bands for the thiazole ring and amino group. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Secondary Amine (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Thiazole ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Propyl and methyl groups) |

| ~1620 | C=N Stretch | Thiazole ring |

| ~1520 | C=C Stretch | Thiazole ring |

| 1200 - 1000 | C-N Stretch | Amine C-N |

| 750 - 650 | C-S Stretch | Thiazole ring |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state. The thiazole ring acts as the primary chromophore in this compound. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. Studies on various thiazole derivatives show that their maximum absorption typically falls in the range of 230–370 nm. urfu.ruacs.org The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the nature of substituents on the ring. ekb.eg

| Electronic Transition | Typical λmax Range for Thiazoles | Chromophore |

| π → π | 230 - 280 nm | Thiazole ring conjugated system |

| n → π | > 300 nm | Non-bonding electrons on N and S atoms |

Raman Spectroscopy Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser). While IR absorption is strong for polar bonds, Raman scattering is often strong for non-polar, symmetric bonds and aromatic rings. Therefore, it is particularly useful for analyzing the vibrations of the thiazole ring's carbon-sulfur and carbon-carbon bonds. Studies on 2-aminothiazole (B372263) have used Raman spectroscopy to distinguish between different tautomeric forms and to analyze its interaction with surfaces. researchgate.net The Raman spectrum would provide further confirmation of the thiazole ring structure.

| Raman Shift (cm⁻¹) | Proposed Vibrational Mode | Structural Feature |

| ~1520 | Ring C=C and C=N stretching | Thiazole ring |

| ~1410 | N-H bending coupled with C-N stretching | Amine group and ring |

| ~1300 | Ring stretching | Thiazole ring |

| ~850 | Ring breathing mode | Thiazole ring |

| ~600 | C-S stretching | Thiazole ring |

Future Directions and Emerging Research Avenues for N Methyl 2 Thiazol 2 Yl Propan 2 Amine Research

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of thiazole (B1198619) derivatives, a class to which n-Methyl-2-(thiazol-2-yl)propan-2-amine belongs, is a well-established field. However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic methods is a perpetual goal in organic chemistry. bepls.com Future research will likely focus on several key areas to improve upon existing synthetic routes, such as the classic Hantzsch reaction. derpharmachemica.com

One promising direction is the expanded use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. iau.ir The development of novel MCRs for the synthesis of highly substituted thiazolylpropanamines could streamline the production of a diverse library of related compounds for further study.

Another critical area is the advancement of green chemistry principles in thiazole synthesis. bepls.comresearchgate.net This includes the use of environmentally friendly solvents (such as water or ionic liquids), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. bepls.com For instance, silica-supported tungstosilisic acid has been explored as a reusable catalyst in the synthesis of Hantzsch thiazole derivatives. bepls.com

Polymer-supported synthesis also presents a valuable avenue for creating libraries of thiazole derivatives. rsc.org By anchoring one of the reactants to a solid support, purification can be simplified to mere filtration, which is highly amenable to high-throughput synthesis and the rapid generation of analogues of this compound.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, reduced waste | Development of novel one-pot syntheses for complex thiazoles. iau.ir |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, increased safety | Microwave-assisted synthesis, use of aqueous media, development of recyclable catalysts. bepls.comresearchgate.net |

| Polymer-Supported Synthesis | Simplified purification, suitability for high-throughput synthesis | Creation of diverse libraries of thiazole derivatives for screening purposes. rsc.org |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability | Continuous manufacturing processes for thiazole-based compounds. |

Development of Predictive Computational Models for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the pace of research. For this compound and its analogues, the development of robust computational models is a key future direction.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. imist.malaccei.orgresearchgate.netresearchgate.netijpsr.com By correlating variations in the chemical structure of a series of compounds with their measured activities, QSAR models can predict the properties of novel, unsynthesized molecules. imist.maresearchgate.net Future QSAR studies on thiazolylpropanamines could focus on a wider range of physicochemical and biological properties, leading to more accurate predictive models. imist.ma For instance, 2D and 3D QSAR models have been developed for other thiazole derivatives to predict their antimicrobial or enzyme inhibitory activities. researchgate.net

Beyond traditional QSAR, more advanced computational methods are emerging. Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility of this compound and how it interacts with biological macromolecules on a dynamic level. nih.govnih.gov This can be particularly useful for understanding the molecular basis of its interactions with proteins or other biological targets.

Furthermore, density functional theory (DFT) calculations can be employed to understand the electronic properties of these molecules, which can be correlated with their reactivity and interaction profiles. nih.gov

| Computational Model | Application in Thiazolylpropanamine Research | Potential Insights |

| 2D & 3D-QSAR | Predicting biological or chemical properties of novel analogues. imist.maresearchgate.net | Identification of key structural features influencing a desired property. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions. nih.gov | Understanding conformational changes and binding stability with macromolecules. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. nih.gov | Predicting reaction mechanisms and sites of interaction. |

Integration of Artificial Intelligence and Machine Learning in Thiazolylpropanamine Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and discovery. nih.gov For thiazolylpropanamines, these technologies can be applied in several transformative ways.

De novo design is another exciting application of AI. Generative models can be trained on large datasets of known molecules to design entirely new chemical structures with desired properties. arxiv.org This could be used to generate novel thiazolylpropanamine derivatives with specific predicted characteristics, which can then be synthesized and tested.

Furthermore, ML algorithms can be integrated with high-throughput screening data to build predictive models that can rapidly identify promising candidates from large virtual libraries, thus prioritizing experimental efforts.

| AI/ML Application | Description | Impact on Thiazolylpropanamine Research |

| AI-assisted Retrosynthesis | Using algorithms to propose synthetic pathways for a target molecule. nih.govarxiv.org | Discovery of more efficient and novel synthetic routes. |

| De Novo Molecular Design | Generating new molecular structures with desired properties using generative models. | Creation of novel thiazolylpropanamine derivatives with tailored functionalities. |

| Predictive Modeling | Building models to predict the properties and activities of virtual compounds. | Accelerated screening of large chemical libraries to identify promising candidates. |

Potential for Derivatization into Chemical Probes for Unexplored Biological Systems

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, often with a reporter tag (like a fluorescent group) that allows for visualization and tracking. Given the versatile nature of the thiazole scaffold, this compound could serve as a starting point for the development of novel chemical probes. rsc.orgresearchgate.netrsc.org

By strategically modifying the structure of this compound, for example, by introducing a fluorophore, it could be transformed into a fluorescent probe. rsc.orgnih.govnih.gov Such probes could be used for biological imaging to visualize the localization and dynamics of specific cellular components or processes, provided the thiazolylpropanamine moiety has an affinity for a particular biological target. rsc.orgresearchgate.net The design of such probes would involve linking the thiazole derivative to a fluorescent reporter, with the potential for "turn-on" fluorescence upon binding to a target. nih.gov

These chemical probes would be valuable for exploring biological systems in a non-therapeutic context, helping to elucidate fundamental biological mechanisms without the goal of treating a disease.

Investigation of Uncharted Stereochemical Aspects and Their Influence on Molecular Interactions

This compound possesses a chiral center at the carbon atom bearing the amine and methyl groups, as well as the thiazole ring. This means the compound can exist as two enantiomers, which are non-superimposable mirror images of each other. The stereochemistry of a molecule can have a profound impact on its interactions with other chiral molecules, such as proteins and nucleic acids.

A significant future research direction would be the enantiomeric separation of this compound to isolate the individual enantiomers. mdpi.comnih.govresearchgate.net This would allow for the study of the distinct properties and biological interactions of each enantiomer. Chiral chromatography is a common technique used for this purpose. mdpi.com

Once separated, the individual enantiomers could be studied to determine how their three-dimensional arrangement affects their binding to biological macromolecules. This could reveal stereospecific interactions that would be averaged out or obscured when studying the racemic mixture.

Advanced Bioanalytical Method Development for In Vitro Study of Compound Interactions

To fully understand the potential of this compound as a research tool, it is crucial to have sophisticated methods to study its interactions with biological molecules in vitro. The development and application of advanced bioanalytical techniques will be instrumental in this endeavor.

Microfluidics-based assays offer the ability to perform experiments on a minute scale, requiring very small amounts of sample and reagents. This technology could be used to develop high-throughput screening platforms to study the binding of this compound to a large number of proteins or other biomolecules.

Biosensors , such as those based on surface plasmon resonance (SPR), can provide real-time, label-free detection of binding events. nih.gov This would allow for the precise measurement of binding affinities and kinetics between this compound and its interaction partners.

Native mass spectrometry is another powerful technique that allows for the study of non-covalent interactions between small molecules and proteins in the gas phase, providing information on binding stoichiometry and affinity. laboratoryfocus.caacs.org

| Bioanalytical Method | Application for this compound | Key Information Obtained |

| Microfluidics | High-throughput screening of interactions with biomolecules. | Identification of potential binding partners from large libraries. |

| Biosensors (e.g., SPR) | Real-time, label-free analysis of binding events. nih.gov | Binding affinity (KD), association and dissociation rate constants. |

| Native Mass Spectrometry | Characterization of non-covalent complexes with proteins. laboratoryfocus.caacs.org | Stoichiometry of binding, identification of binding partners in a mixture. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Methyl-2-(thiazol-2-yl)propan-2-amine, and what methodological considerations are critical for optimizing yield and purity?